BenchChemオンラインストアへようこそ!

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

Impurity profiling LC-MS/MS method development Quality control

This certified Nintedanib Impurity 14 (E-isomer) reference standard is essential for ANDA/DMF analytical method validation. Unlike generic indolinone standards, its unique N-acetyl-3-ethoxy-phenylmethylene substitution enables accurate quantification of this process-related impurity per ICH Q3A thresholds. The ethoxy group provides chromatographic resolution from the methoxy analog (Impurity 54), serving as a critical system suitability pair to demonstrate HPLC method specificity per ICH Q2(R1). Multi-vendor availability at ≥98% purity with full characterization (HPLC, NMR, MS) ensures GMP-compliant batch release and long-term stability program continuity.

Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
CAS No. 1168152-06-4
Cat. No. B1444678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone
CAS1168152-06-4
Molecular FormulaC21H19NO5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3
InChIKeyNSLGYOTXIPMWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone (CAS 1168152-06-4): A Defined Nintedanib Process Impurity Reference Standard


1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone (CAS 1168152-06-4), systematically named methyl (E)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, is a synthetic indolinone derivative with the molecular formula C21H19NO5 and a molecular weight of 365.38 g/mol . It is classified as Nintedanib Impurity 14, a process-related impurity arising during the manufacture of the triple angiokinase inhibitor nintedanib (BIBF 1120) . The compound belongs to the 6-methoxycarbonyl-substituted indolinone class, which is pharmacologically significant for its ability to inhibit VEGF, PDGF, and FGF receptor tyrosine kinases [1]. Unlike the parent drug nintedanib (MW 539.6, C31H33N5O4), this compound lacks the N-methylpiperazine-acetamide side chain and instead bears an N-acetyl substitution on the indolinone core, fundamentally altering both its molecular recognition properties and its intended utility—from therapeutic agent to analytical reference standard .

Why 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone Cannot Be Interchanged with Other Nintedanib Impurities or Generic Indolinone Standards


Within the nintedanib impurity landscape, this compound occupies a structurally distinct space defined by its specific combination of three functional features: an N-acetyl cap, a 3-ethoxy-phenylmethylene exocyclic double bond, and a 6-methoxycarbonyl ester. This substitution ensemble is not shared by any other commonly catalogued nintedanib impurity—Impurity A (Desmethyl Nintedanib Carboxylic Acid) lacks the methyl ester; Impurity 15 (CAS 1027407-75-5) represents the Z-isomer of the same scaffold; Impurity 54 (CAS 1175365-43-1) bears a methoxy rather than ethoxy group at the 3-position . Generic indolinone analytical standards (e.g., SU5204, CAS 186611-11-0) possess a fundamentally different substitution pattern that precludes their use for co-elution confirmation, relative retention time (RRT) marker assignment, or system suitability testing in nintedanib-specific HPLC methods . The consequence is operational: substitution with an incorrect impurity standard produces inaccurate quantification of this specific process-related impurity in API batches, potentially leading to false compliance or non-compliance with ICH Q3A reporting thresholds [1].

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone: Quantitative Differentiation Evidence Against Closest Comparators


Molecular Weight Differential of 174.2 Da vs. Nintedanib Parent Enables Unambiguous Mass Spectrometric Resolution

The target compound exhibits a molecular weight of 365.38 g/mol (C21H19NO5), which is 174.2 Da lower than the nintedanib parent drug (539.6 g/mol, C31H33N5O4) [1]. This mass differential is sufficiently large to provide baseline mass spectrometric separation in LC-MS/MS impurity profiling methods without isotopic interference. In the LC-MS/MS method developed by Pasquini et al. (2020) for simultaneous determination of nintedanib and seven potential impurities using a Restek Ultra AQ C18 core-shell column (100 × 2.1 mm, 2.7 μm) with methanol/0.15% formic acid mobile phase, the method achieved selectivity between the main compound NIN and adjacent impurity peaks with a probability of meeting specifications π ≥ 90% within the method operable design region [2]. While that study did not specifically list Impurity 14, the demonstrated capability of the orthogonal LC-MS/MS platform to resolve impurities with distinct m/z values provides class-level inference that the 365.4 m/z [M+H]+ ion (confirmed by ESI+ for this compound: m/z 366) is readily distinguishable from the nintedanib [M+H]+ ion at m/z 540 .

Impurity profiling LC-MS/MS method development Quality control

Synthetic Yield of 82% Under Defined Conditions Exceeds Typical Productivity for Analogous N-Acetyl Indolinone Impurities

A preparative-scale synthesis of this compound has been reported with an isolated yield of 82% (1.66 g from 1.00 g of methyl 2-oxoindoline-6-carboxylate, 5.23 mmol scale), using (triethoxymethyl)benzene in acetic anhydride at 110°C for 4 h . The product was obtained as a beige solid with an HPLC retention time of 2.61 min (Method 1) and confirmed by ESI+ mass spectrometry (m/z 366 [M+H]+). In comparison, the synthesis of the structurally related N-acetyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylic acid methyl ester (the methoxy analog, Impurity 54/149) yielded 6.2 g from a similar scale using trimethyl orthobenzoate, but the reported purity was 97.4% after further processing [1]. Another patent example (CN106748960A) reported the synthesis of N-chloroacetyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate at 98.46% purity but required additional extraction and crystallization steps [1]. The 82% direct precipitation yield of the target compound, coupled with its commercial availability at ≥98% purity (HPLC) from multiple vendors , demonstrates a reproducible synthetic route suitable for generating multi-gram quantities of reference standard.

Impurity synthesis Reference standard preparation Process chemistry

Structural Distinction from the Nintedanib E-Isomer: Different Core Modification Defines Separate Analytical Utility

The target compound (CAS 1168152-06-4; Nintedanib Impurity 14) is frequently confused with the Nintedanib E-Isomer (CAS 1160294-26-7) because both are designated as 'impurities' and share the indolinone core. However, these are structurally and functionally distinct entities: Impurity 14 lacks the entire N-methylpiperazine-acetamide-aniline side chain of nintedanib and instead carries a compact N-acetyl group (MW 365.38 vs. 539.6 for the E-isomer of intact nintedanib) . The nintedanib E-isomer (Intedanib E-isomer) is the geometric isomer of the full parent drug at the exocyclic double bond and has been reported to retain kinase inhibitory activity against VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β with IC50 values comparable to nintedanib (34/13/13, 69/37/108, 59/82 nM) . In contrast, Impurity 14 represents a truncated scaffold that arises from an earlier synthetic intermediate (methyl 2-oxoindoline-6-carboxylate reacting with triethoxymethyl benzene in acetic anhydride) rather than from geometric isomerization of the final API [1]. This distinction is critical for procurement: the E-Isomer is relevant for stereochemical purity assessment of the API, while Impurity 14 is relevant for tracking carryover of early-stage intermediates into the final drug substance.

Isomer differentiation Reference standard qualification Regulatory impurity identification

Chromatographic Orthogonality: Ethoxy Substituent at C-3 Confers Different Retention Behavior Relative to Methoxy Analogs

The target compound carries an ethoxy group (-OCH2CH3) at the 3-methylene phenyl substituent, distinguishing it from the methoxy analog (Nintedanib Impurity 54/149, CAS 1168152-07-5) which bears a methoxy group (-OCH3) at the equivalent position . This single methylene unit difference increases both the molecular weight (365.38 vs. 351.35 g/mol; Δ = 14.03 Da) and the lipophilicity (predicted logP increase of approximately 0.5 units), which translates into a measurable increase in reversed-phase HPLC retention. In typical RP-HPLC methods for nintedanib-related substances using C18 columns and acetonitrile/water or methanol/water gradients (e.g., the method of Parmar et al., WJPR 2021, employing YMC Triart C18, 250 × 4.6 mm, 3 μm, at 35°C with UV detection at 245 nm), the ethoxy-substituted compound is expected to elute measurably later than its methoxy counterpart [1]. This chromatographic distinction is critical for method specificity: co-injection of the ethoxy and methoxy analogs can serve as a system suitability test to verify that the HPLC method achieves resolution Rs ≥ 1.5 between these closely related impurities, a requirement under ICH Q2(R1) for validated related-substances methods [2].

HPLC method development Impurity separation System suitability

Commercial Availability at Controlled Purity (≥98%) with Full Characterization Package Supports ANDA/DMF Regulatory Filings

The target compound is commercially available from multiple independent suppliers at a minimum purity of 98% (HPLC), with accompanying certificates of analysis (CoA) that include HPLC chromatograms, 1H NMR, 13C NMR, IR, and mass spectrometry data . Vendors such as Clearsynth, Smolecule, Leyan, Coompo, and CymitQuimica list this compound specifically as Nintedanib Impurity 14, with CAS 1168152-06-4, confirming its traceable identity . In contrast, the structurally closest alternative—the (Z)-isomer (Nintedanib Impurity 15, CAS 1027407-75-5)—is available from fewer suppliers and is often designated as 'Impurity 15' rather than being interchangeable with Impurity 14, underscoring that the E/Z geometric configuration at the exocyclic double bond is part of the defined impurity identity . This commercial differentiation matters because regulatory submissions (ANDA, DMF) require the use of correctly identified reference standards with documented provenance; substitution with an isomer or analog without explicit justification would constitute a deviation from the filed impurity profile.

Reference standard procurement ANDA submission Quality control

Distinct Origin as an Early-Stage Synthetic Intermediate Byproduct Versus Late-Stage Degradation Impurities Enables Targeted Process Control

The target compound originates from the reaction of methyl 2-oxoindoline-6-carboxylate with (triethoxymethyl)benzene in acetic anhydride at elevated temperature (110°C), representing an early-stage acetylation/methylene installation step in the nintedanib synthetic sequence . This contrasts with degradation impurities of nintedanib that arise from later-stage hydrolytic, oxidative, or photolytic stress. Dhiman et al. (2021) characterized nine degradation products (DPs 1-9) of nintedanib under ICH Q1A(R2) stress conditions and found that the drug is labile to acidic, neutral, and alkaline hydrolysis, as well as H2O2/AIBN oxidative conditions, but stable to photolytic and thermal stress [1]. Notably, none of the nine degradation products identified matched the structure of Impurity 14, confirming that this compound is exclusively a process impurity, not a degradation product. This has practical significance: process impurities can be controlled by optimizing the acetylation step (e.g., stoichiometry of acetic anhydride, reaction time, temperature), whereas degradation impurities require different control strategies focused on formulation, packaging, and storage conditions [2].

Process impurity control Synthetic route analysis Quality by Design

Procurement-Driven Application Scenarios for 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone


Nintedanib ANDA/DMF Impurity Profiling: Reference Standard for Process Impurity 14 Quantification

Pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic nintedanib require a comprehensively characterized reference standard of this specific process impurity to validate HPLC/LC-MS/MS methods for related substances testing. The compound's well-defined synthetic origin (early-stage acetylation step), confirmed structure, and availability at ≥98% purity with full characterization data (HPLC, NMR, MS) satisfy the regulatory expectation for impurity reference standards under ICH Q3A and Q2(R1) guidelines [1]. Its ethoxy substituent provides chromatographic differentiation from the methoxy analog (Impurity 54), enabling robust system suitability testing where resolution between these closely eluting impurities demonstrates method specificity .

Process Development and Scale-Up: Tracking Carryover of Early Intermediates in Nintedanib Manufacturing

During nintedanib process development and scale-up, this compound serves as a marker for carryover of the acetylated indolinone intermediate into the final API. Its structural relationship to the synthetic route—formed from methyl 2-oxoindoline-6-carboxylate, acetic anhydride, and (triethoxymethyl)benzene at 110°C—allows process chemists to use its concentration in crude API as feedback for optimizing the acetylation step conditions (temperature, stoichiometry, reaction time) . The compound's absence from the forced degradation product profile confirms that its presence in API batches is exclusively due to manufacturing process parameters, not formulation or storage conditions [2].

Method Development Laboratories: Orthogonal System Suitability Probe for Nintedanib-Related Substances HPLC Methods

Analytical method development laboratories can exploit the structural similarity between this compound (ethoxy analog, MW 365.38) and Impurity 54 (methoxy analog, MW 351.35) as a critical resolution pair for system suitability testing. The 14 Da mass difference and predicted logP shift provide a built-in check on both chromatographic selectivity (RP-HPLC) and mass spectrometric resolution (LC-MS). If a developed method achieves baseline separation (Rs ≥ 1.5) between these two closely related impurities on a C18 column using standard nintedanib impurity method conditions (e.g., YMC Triart C18, acetonitrile/water gradient, UV 245 nm), it provides evidence that the method meets ICH Q2(R1) specificity requirements [3].

Quality Control Batch Release: Ensuring Compliance with ICH Q3A Impurity Reporting Thresholds

Quality control laboratories performing batch release testing of nintedanib API or finished dosage forms use this impurity reference standard to quantify Impurity 14 against the ICH Q3A reporting threshold (0.05% for a maximum daily dose ≤2 g/day), identification threshold (0.10%), and qualification threshold (0.15%). The compound's multi-vendor availability at ≥98% purity ensures supply chain redundancy for long-term stability programs, while its full characterization package provides the traceability required for GMP-compliant QC operations [1]. The use of the correct impurity standard (E-isomer, CAS 1168152-06-4, not the Z-isomer CAS 1027407-75-5 or the full-size E-isomer CAS 1160294-26-7) is essential for accurate quantification and avoidance of regulatory observations during pre-approval inspections.

Quote Request

Request a Quote for 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.